An In-depth Technical Guide to 3-epi-Digitoxigenin
An In-depth Technical Guide to 3-epi-Digitoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-epi-Digitoxigenin is a cardenolide, a class of naturally derived steroids known for their potent effects on cardiac muscle. As an epimer of digitoxigenin (B1670572), a well-studied cardiac glycoside aglycone, 3-epi-digitoxigenin presents a unique stereochemical variation at the C-3 position of the steroid nucleus. This structural alteration can significantly influence its biological activity, particularly its interaction with the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, the primary target of cardenolides. This technical guide provides a comprehensive overview of the available information on 3-epi-digitoxigenin, including its chemical and physical properties, synthesis, biological activity, and mechanism of action.
Chemical and Physical Properties
3-epi-Digitoxigenin, with the chemical formula C₂₃H₃₄O₄, is a stereoisomer of digitoxigenin. While extensive experimental data for 3-epi-digitoxigenin is not widely available in the public domain, its fundamental properties can be inferred from its structure and comparison with its parent compound, digitoxigenin.
Table 1: Physicochemical Properties of Digitoxigenin and 3-epi-Digitoxigenin
| Property | Digitoxigenin | 3-epi-Digitoxigenin |
| CAS Number | 143-62-4[1][2] | 545-52-8 |
| Molecular Formula | C₂₃H₃₄O₄[3][4][5] | C₂₃H₃₄O₄[6] |
| Molecular Weight | 374.51 g/mol [3][4][5] | 374.51 g/mol [6] |
| Melting Point | 253-255 °C (decomposes)[4] | Data not available |
| Boiling Point | 549.3 ± 50.0 °C at 760 mmHg (estimated) | Data not available |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml). Slightly soluble in water.[3] | Data not available |
Synthesis and Experimental Protocols
The synthesis of 3-epi-digitoxigenin typically involves the epimerization of the 3β-hydroxyl group of digitoxigenin to the 3α-configuration. This can be achieved through an oxidation-reduction sequence.
Experimental Protocol: Synthesis of 3-epi-Digitoxigenin from Digitoxigenin
This protocol is a generalized procedure based on common organic chemistry transformations for epimerization.
1. Oxidation of Digitoxigenin to Digitoxigenone:
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Materials: Digitoxigenin, Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC), dichloromethane (B109758) (DCM) as solvent.
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Procedure:
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Dissolve digitoxigenin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Add the oxidizing agent (e.g., 1.1 to 1.5 equivalents of DMP) portion-wise to the solution at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude digitoxigenone (3-keto-digitoxigenin).
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Purify the crude product by column chromatography on silica (B1680970) gel.
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2. Reduction of Digitoxigenone to 3-epi-Digitoxigenin:
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Materials: Digitoxigenone, a stereoselective reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄) or L-selectride®), and a suitable solvent (e.g., methanol (B129727) or tetrahydrofuran (B95107) - THF). The choice of reducing agent is crucial for achieving the desired 3α-hydroxyl configuration.
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Procedure:
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Dissolve the purified digitoxigenone in the chosen solvent.
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Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
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Slowly add the reducing agent to the solution.
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Stir the reaction mixture at the low temperature and monitor its progress by TLC.
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Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The resulting product will be a mixture of 3-epi-digitoxigenin (3α-hydroxy) and the starting digitoxigenin (3β-hydroxy).
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Separate the epimers using column chromatography on silica gel to isolate pure 3-epi-digitoxigenin.
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The following diagram illustrates the workflow for the synthesis of 3-epi-Digitoxigenin.
Biological Activity and Mechanism of Action
The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium ions. This increase in intracellular calcium is responsible for the positive inotropic (increased contractility) effect of these compounds on cardiac muscle.
The following diagram depicts the generally accepted signaling pathway for cardenolides.
Conclusion
3-epi-Digitoxigenin represents an important stereoisomer of digitoxigenin for structure-activity relationship studies of cardenolides. While a complete profile of its properties and biological activity is still emerging, the available information suggests that the C-3 epimerization significantly impacts its interaction with the Na+/K+-ATPase. Further research, including detailed biochemical and pharmacological studies, is necessary to fully elucidate the therapeutic potential and toxicological profile of this compound. The synthesis protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
References
- 1. Digitoxigenin | CAS#:143-62-4 | Chemsrc [chemsrc.com]
- 2. Digitoxigenin | CAS: 143-62-4 | ChemNorm [chemnorm.com]
- 3. Synthesis and biological activity of some cardiotonic compounds related to gitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 143-62-4,DIGITOXIGENIN | lookchem [lookchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 3-Epidigitoxigenin | C23H34O4 | CID 11015 - PubChem [pubchem.ncbi.nlm.nih.gov]
